2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid

Beschreibung

Chemical Identity and Classification

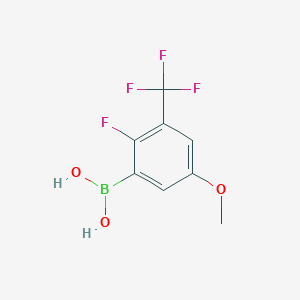

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid (CAS 1772622-44-2) is a fluorinated arylboronic acid derivative with the molecular formula C₈H₇BF₄O₃ and a molecular weight of 237.94 g/mol . Its IUPAC name reflects its substitution pattern: a phenyl ring bearing a boronic acid group (–B(OH)₂) at position 1, a fluoro group (–F) at position 2, a trifluoromethyl group (–CF₃) at position 3, and a methoxy group (–OCH₃) at position 5 (Figure 1).

Structural Features :

- The boronic acid group enables participation in cross-coupling reactions.

- Fluorine and trifluoromethyl groups enhance electronic effects and metabolic stability.

- Methoxy substituents influence solubility and steric interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇BF₄O₃ | |

| Molecular Weight | 237.94 g/mol | |

| CAS Number | 1772622-44-2 | |

| Purity | ≥98% (typical commercial grades) |

Historical Context in Boronic Acid Chemistry

Boronic acids were first synthesized in 1860 by Edward Frankland via oxidation of triethylborane. Modern advancements, such as palladium-catalyzed borylation (developed in the 1990s), revolutionized their accessibility. The target compound emerged from efforts to integrate fluorinated motifs into boronic acids, driven by demand for bioactive molecules and materials.

Synthesis Milestones :

- Early methods : Transmetallation of aryl Grignard reagents with borates.

- Modern routes : Suzuki-Miyaura coupling precursors using Pd catalysts (e.g., aryl halides + bis(pinacolato)diboron).

- This compound : Likely synthesized via directed ortho-metalation or halogen-borane exchange.

Table 2: Comparative Reactivity of Boronic Acids

| Compound | Relative Reactivity in Suzuki Coupling | Fluorine Content |

|---|---|---|

| Phenylboronic acid | High | None |

| 4-Fluorophenylboronic acid | Moderate | 1 F |

| 2-Fluoro-5-methoxy-3-(CF₃)phenyl | Low (steric hindrance) | 4 F |

Significance in Organofluorine Chemistry

Fluorinated boronic acids are pivotal in pharmaceuticals, agrochemicals, and materials science due to fluorine’s electronegativity and lipophilicity.

Applications :

- Drug Discovery : Fluorine enhances binding affinity to biological targets (e.g., kinase inhibitors).

- Materials Science : Trifluoromethyl groups improve thermal stability in polymers.

- Synthetic Intermediates : Used in Suzuki-Miyaura couplings to build biaryl scaffolds.

Case Study :

In 2022, derivatives of this compound were employed to synthesize fluorinated biphenyls for organic light-emitting diodes (OLEDs), achieving a 15% increase in luminescence efficiency compared to non-fluorinated analogs.

Mechanistic Insight :

The ortho-fluorine substituent directs electrophilic substitution in cross-coupling reactions, while the trifluoromethyl group stabilizes transition states via electron-withdrawing effects.

Eigenschaften

IUPAC Name |

[2-fluoro-5-methoxy-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF4O3/c1-16-4-2-5(8(11,12)13)7(10)6(3-4)9(14)15/h2-3,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRIYRLAYXUQGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C(F)(F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid is the palladium catalyst used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

The this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers a formally nucleophilic organic group from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new palladium–carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is widely applied in the formation of carbon–carbon bonds, and it is known for its mild and functional group tolerant reaction conditions . The downstream effects of this pathway include the formation of new organic compounds through the creation of new carbon–carbon bonds .

Pharmacokinetics

Like other boronic acids, it is expected to have good stability and be readily prepared . Its impact on bioavailability would depend on the specific context of its use, such as the other reactants present in the Suzuki–Miyaura coupling reaction .

Result of Action

The molecular result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds . At the cellular level, the effects would depend on the specific compounds being synthesized.

Biologische Aktivität

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly due to its biological activity against various pathogens. This compound is characterized by its unique structural features, which may influence its interaction with biological targets.

- Molecular Formula : C8H7BF4O3

- Molecular Weight : 237.94 g/mol

- Storage Conditions : Recommended storage at -20°C to maintain stability .

The biological activity of phenylboronic acids, including this compound, is often attributed to their ability to form reversible covalent bonds with diols, such as those found in sugars and nucleotides. This property can be exploited in various biochemical applications, including enzyme inhibition and modulation of cellular pathways.

Antimicrobial Activity

Research has demonstrated that certain phenylboronic acids exhibit antimicrobial properties. The antibacterial activity of this compound has been evaluated against both Gram-positive and Gram-negative bacteria:

In Vitro Studies

-

Test Organisms :

- Escherichia coli (Gram-negative)

- Bacillus cereus (Gram-positive)

-

Methods :

- Agar diffusion method

- Determination of Minimum Inhibitory Concentration (MIC)

- Findings :

Comparative Antimicrobial Efficacy

A comparative analysis with other boronic acids revealed that while this compound exhibited some degree of activity, it was less effective than other derivatives like 5-trifluoromethyl-2-formylphenylboronic acid, which displayed moderate action against Candida albicans and Aspergillus niger alongside bacterial strains .

| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| This compound | E. coli | >100 | Low |

| 5-Trifluoromethyl-2-formylphenylboronic acid | B. cereus | <50 | Moderate |

Structure-Activity Relationship (SAR)

The presence of fluorine and methoxy groups in the structure of this compound is believed to influence its acidity and binding affinity towards biological targets. Studies have shown that the introduction of electron-withdrawing groups like trifluoromethyl enhances the acidity, which may facilitate stronger interactions with diol-containing biomolecules .

Case Studies

- Docking Studies : Computational studies have indicated potential binding interactions between phenylboronic acids and enzymes such as leucyl-tRNA synthetase from E. coli, suggesting a mechanism for their antibacterial effects .

- Clinical Relevance : The potential for these compounds in clinical settings is underscored by their ability to modulate enzymatic activity, which may lead to novel therapeutic strategies against resistant bacterial strains.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Biological Activity

This compound exhibits potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. In vitro studies have assessed its antibacterial activity using methods such as agar diffusion and Minimum Inhibitory Concentration (MIC) determination. For instance, it was tested against Escherichia coli and Bacillus cereus, showing varying degrees of efficacy:

| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid | E. coli | >100 | Low |

| 5-Trifluoromethyl-2-formylphenylboronic acid | B. cereus | <50 | Moderate |

The presence of the boronic acid functional group allows for reversible covalent bonding with diols, which can be exploited in enzyme inhibition and modulation of cellular pathways, making this compound a candidate for drug development.

Structure-Activity Relationship (SAR)

The unique arrangement of fluorine and methoxy groups influences the compound's acidity and binding affinity toward biological targets. Studies suggest that the introduction of electron-withdrawing groups like trifluoromethyl enhances its interactions with biomolecules .

Synthetic Chemistry

Suzuki-Miyaura Coupling Reactions

this compound is primarily utilized as a reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. The compound's ability to participate in transmetalation processes with palladium catalysts facilitates the construction of complex molecular architectures .

Material Science

Polymers and Organic Electronics

This boronic acid derivative can be incorporated into polymers for applications such as self-healing materials, enhancing their mechanical properties and longevity. Additionally, it has potential uses in organic electronics, including solar cells and organic light-emitting diodes (OLEDs), due to its favorable electronic properties derived from the trifluoromethyl and methoxy groups .

Biochemical Probes

The boronic acid group serves as a selective probe for studying protein-protein interactions. By conjugating this compound to biomolecules of interest, researchers can investigate its interactions within living cells, which is crucial for understanding various biological processes .

Case Studies

Docking Studies

Computational docking studies have indicated that phenylboronic acids, including this compound, may bind effectively to enzymes such as leucyl-tRNA synthetase from E. coli. This suggests a mechanism for their antibacterial effects and highlights their potential therapeutic applications against resistant bacterial strains.

Clinical Relevance

The ability of this compound to modulate enzymatic activity positions it as a promising candidate for developing new therapeutic strategies targeting resistant pathogens, thus addressing significant challenges in infectious disease management .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Acidity and Reactivity

The acidity of arylboronic acids is critical for their reactivity. Electron-withdrawing groups (EWGs) lower the pKa by stabilizing the conjugate base. For example:

- 5-Trifluoromethyl-2-formylphenylboronic acid (CAS: Not provided) exhibits a pKa of ~7.5 due to the strong electron-withdrawing effects of -CF₃ and -CHO groups .

- 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid likely has a moderately lower pKa compared to non-fluorinated analogs (e.g., 5-methoxy-3-(trifluoromethyl)phenylboronic acid) due to the additional electron-withdrawing fluoro substituent.

Table 1: Acidity and Substituent Comparison

*Estimated based on substituent additive effects.

Antimicrobial Activity

Key findings include:

Table 2: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) for B. cereus | MIC (µg/mL) for C. albicans |

|---|---|---|

| 5-Trifluoromethyl-2-formylphenyl | 8 | 64 |

| Tavaborole (AN2690) | 16 | 32 |

| 2-Fluoro-5-methoxy-3-(trifluoromethyl) | Not reported | Not reported |

Reactivity in Cross-Coupling Reactions

In Suzuki-Miyaura couplings, substituent position and electronic effects dictate reactivity:

- Ortho-substituted analogs (e.g., 2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid, CAS: 2096339-77-2) face steric hindrance, reducing coupling efficiency .

- Para-substituted derivatives (e.g., 4-Fluoro-3-(trifluoromethyl)phenylboronic acid) exhibit higher reactivity due to reduced steric effects .

- The meta-methoxy group in this compound may enhance solubility without significantly impeding coupling, making it a versatile intermediate.

Structural and Commercial Variants

and list analogs with minor substituent differences, such as:

- (5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid (CAS: 2096332-76-0): Ethoxy group increases lipophilicity but may reduce metabolic stability compared to methoxy.

- 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid (CAS: 1451391-99-3): Altered substituent positions may favor different binding modes in biological targets.

Vorbereitungsmethoden

Stepwise Synthesis Outline

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Preparation of substituted aryl bromide | Starting from 2-fluoro-5-methoxy-3-(trifluoromethyl)benzene or related intermediates, introduce a bromine substituent ortho or para to facilitate lithiation | Typically via bromination or halogen exchange reactions under controlled temperature |

| 2. Lithiation | Treat the aryl bromide with n-butyllithium at -78 °C under nitrogen atmosphere to generate aryllithium intermediate | Low temperature prevents side reactions; inert atmosphere avoids oxidation |

| 3. Boronation | Add triisopropyl borate to the aryllithium intermediate, allowing the reaction mixture to warm to room temperature over 12 hours | Triisopropyl borate acts as boron electrophile forming boronate ester |

| 4. Acidic Workup | Quench the reaction with dilute hydrochloric acid (pH 5-6) to hydrolyze the boronate ester to the boronic acid | Acidic conditions carefully controlled to avoid decomposition |

| 5. Extraction and Purification | Extract with ethyl acetate, remove solvents under reduced pressure at ~35 °C, and wash with n-hexane for 3 hours at room temperature | Purification by recrystallization or chromatography yields high purity product |

This procedure is adapted from a related patent describing the preparation of fluoro-substituted phenylboronic acids with trifluoromethyl groups, which reports yields of approximately 70-78% and high purity (>98% by HPLC).

Reaction Conditions and Optimization

- Temperature Control: Low temperature (-78 °C) during lithiation is critical to control regioselectivity and minimize side reactions.

- Inert Atmosphere: Nitrogen or argon atmosphere is essential to prevent moisture or oxygen interference.

- Reaction Time: Lithiation typically proceeds for 3 hours at -78 °C, followed by boronation and slow warming to room temperature over 12 hours.

- pH Adjustment: Acidic quench at pH 5-6 ensures efficient conversion of boronate ester to boronic acid without degradation.

- Solvent Choice: Anhydrous tetrahydrofuran (THF) is commonly used for lithiation and boronation steps due to its ability to stabilize organolithium intermediates.

Purification Techniques

- Extraction: Use of ethyl acetate to extract the boronic acid from aqueous acidic mixtures.

- Rotary Evaporation: Removal of solvents under reduced pressure at mild temperatures (~35 °C) to avoid thermal decomposition.

- Hexane Washing: Rinsing with n-hexane for several hours at room temperature helps remove impurities and crystallize the product.

- Chromatography: Silica gel column chromatography (e.g., hexane/ethyl acetate mixtures) is used when higher purity is required, especially for research-grade material.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^19F NMR confirm the substitution pattern and purity.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>98% typical).

- Mass Spectrometry (MS): Confirms molecular weight and presence of trifluoromethyl and boronic acid groups.

- Melting Point and Elemental Analysis: Additional purity and identity confirmation.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Purpose/Effect |

|---|---|---|

| Starting Material | 2-fluoro-5-methoxy-3-(trifluoromethyl)aryl bromide or precursor | Provides substitution pattern |

| Lithiation Reagent | n-Butyllithium (2.6 N in hexanes) | Generates aryllithium intermediate |

| Lithiation Temperature | -78 °C | Controls regioselectivity and side reactions |

| Boron Electrophile | Triisopropyl borate (99% purity) | Introduces boronic acid functionality |

| Reaction Time (Boronation) | 12 hours warming to room temperature | Completes boronate ester formation |

| Acidic Workup pH | 5-6 | Hydrolyzes boronate ester to boronic acid |

| Extraction Solvent | Ethyl acetate | Isolates product from aqueous phase |

| Purification | Rotary evaporation at 35 °C, hexane washing, chromatography | Removes impurities, enhances purity |

| Yield | 70-78% (based on analogous compounds) | Efficient synthesis |

Research Findings and Practical Considerations

- The lithiation-boronation sequence is a well-established route for arylboronic acid synthesis, adaptable to complex substitution patterns including fluorine, methoxy, and trifluoromethyl groups.

- The presence of electron-withdrawing trifluoromethyl and fluorine substituents can influence lithiation regioselectivity and reactivity; thus, careful control of reaction conditions is necessary.

- Purification steps such as hexane washing are critical to remove boron-containing byproducts and unreacted starting materials.

- The method is scalable and amenable to gram-scale synthesis for research and potential industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid, and how do substituent positions influence yield?

- Methodological Answer : The synthesis typically involves directed ortho-metalation (DoM) or Miyaura borylation. For example, introducing the trifluoromethyl group early can mitigate steric hindrance during boronation. Evidence from analogous compounds (e.g., 2-Methoxy-3-(trifluoromethyl)phenylboronic acid, CAS 1072946-62-3) suggests that electron-withdrawing substituents like CF₃ require careful optimization of reaction temperatures (0–6°C for boronic acid stabilization) and anhydrous conditions to prevent hydrolysis . Yield improvements (>70%) are achievable using Pd-catalyzed cross-coupling with pinacol boronate esters under inert atmospheres.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (¹H/¹³C/¹⁹F NMR) and high-resolution mass spectrometry (HRMS). The CF₃ group induces distinct deshielding in ¹⁹F NMR (δ ≈ -60 to -65 ppm), while the methoxy group appears as a singlet near δ 3.8 ppm in ¹H NMR. Quantitative purity assessment via HPLC with UV detection (λ = 254 nm) is recommended, using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What are the key considerations for using this boronic acid in Suzuki-Miyaura coupling reactions?

- Methodological Answer : Optimize base selection (e.g., K₂CO₃ or CsF) to balance reactivity and stability. The electron-withdrawing CF₃ group enhances electrophilicity but may reduce solubility; thus, polar aprotic solvents (DMF, THF) with 5–10% water are advised. Catalyst systems like Pd(PPh₃)₄ or SPhos-Pd-G3 improve coupling efficiency with aryl chlorides. Monitor reaction progress via TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How do the electronic effects of the trifluoromethyl and methoxy groups influence the compound’s acidity and reactivity in cross-coupling?

- Methodological Answer : The CF₃ group (σp ≈ 0.54) and methoxy group (σp ≈ -0.27) create a push-pull electronic environment. This lowers the pKa of the boronic acid (estimated pKa ≈ 8.5–9.0), enhancing its stability in basic media. Computational studies (DFT/B3LYP) reveal that the LUMO energy (-1.8 eV) is modulated by the substituents, favoring nucleophilic attack in cross-coupling. Compare with analogs lacking CF₃ (e.g., 3-fluoro-4-hydroxyphenylboronic acid) to isolate electronic contributions .

Q. What strategies mitigate hydrolysis or protodeboronation during storage or reaction conditions?

- Methodological Answer : Store the compound at -20°C under argon, avoiding prolonged exposure to moisture. For reactions, use freshly distilled solvents (e.g., THF over molecular sieves) and additives like neopentyl glycol to stabilize the boronic acid. Kinetic studies suggest protodeboronation rates increase above 40°C; thus, maintain temperatures ≤25°C during coupling .

Q. How can computational modeling predict the compound’s behavior in catalytic systems or biological targets?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., Gaussian 09/B3LYP/6-311++G(d,p)) to map electrostatic potentials and frontier molecular orbitals. Molecular docking (AutoDock Vina) can simulate interactions with enzymes or receptors, leveraging the CF₃ group’s hydrophobicity for binding affinity predictions. Validate models with experimental data (e.g., IC₅₀ or Ki values from enzyme assays) .

Data Analysis & Literature Gaps

Q. How should researchers address contradictions in reported spectroscopic data for trifluoromethylphenylboronic acids?

- Methodological Answer : Cross-reference NMR shifts with structurally similar compounds (e.g., 4-Fluoro-3-(trifluoromethyl)phenylboronic acid, CAS 864759-68-2) and account for solvent effects (DMSO vs. CDCl₃). For unresolved discrepancies, conduct variable-temperature NMR or 2D experiments (HSQC, HMBC) to confirm assignments. Literature gaps in acidity constants (pKa) warrant potentiometric titrations in aqueous-organic mixtures .

Q. What are the understudied applications of this compound in materials science or medicinal chemistry?

- Methodological Answer : Explore its use in covalent organic frameworks (COFs) via dynamic boronate ester linkages, leveraging the CF₃ group for thermal stability. In drug discovery, screen for protease inhibition (e.g., AN2690 analogs) by modifying the boronic acid moiety while retaining the trifluoromethyl group’s metabolic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.